4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
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Overview
Description
4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound with the molecular formula C8H8BrN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-1H-pyrrolo[2,3-b]pyridine with methylamine under controlled temperature and pressure . The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine: Lacks the N-methyl group, which may affect its biological activity and solubility.
N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: Lacks the bromine atom, which can influence its reactivity and interaction with molecular targets.
Uniqueness
4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to the presence of both the bromine atom and the N-methyl group, which contribute to its distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the N-methyl group improves its solubility and bioavailability .
Properties
IUPAC Name |
4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-10-7-4-6(9)5-2-3-11-8(5)12-7/h2-4H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVDJXYCSXXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CN2)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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